Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate (CAS 126802-52-6 / 2059942-66-2) is a partially saturated bicyclic heterocycle belonging to the 1,2-benzisoxazole family. Its scaffold combines a 6,7-dihydro-fused cyclohexene ring with a 4-hydroxy substituent and a 3-ethyl ester moiety, resulting in a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
Cat. No. B13191933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC2=C1C(=CCC2)O
InChIInChI=1S/C10H11NO4/c1-2-14-10(13)9-8-6(12)4-3-5-7(8)15-11-9/h4,12H,2-3,5H2,1H3
InChIKeyOPUYIQZJYZKSMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate: Procurement-Grade Structural and Physicochemical Baseline


Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate (CAS 126802-52-6 / 2059942-66-2) is a partially saturated bicyclic heterocycle belonging to the 1,2-benzisoxazole family . Its scaffold combines a 6,7-dihydro-fused cyclohexene ring with a 4-hydroxy substituent and a 3-ethyl ester moiety, resulting in a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol . The presence of both hydrogen-bond donor (4-OH) and acceptor (ester carbonyl, isoxazole N/O) functionalities, along with a non-aromatic ring that introduces conformational flexibility, distinguishes it from the fully aromatic benzisoxazole-3-carboxylate analogs commonly catalogued . Commercial availability is confirmed at 95% minimum purity from multiple research-chemical suppliers, with its CID 137702025 entry in PubChem [1].

Why Generic Substitution Fails for Ethyl 4-Hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate: Structural Determinants of Non-Interchangeability


In the benzisoxazole chemical space, the 6,7-dihydro saturation state and the 4-hydroxy/3-ester substitution pattern are not interchangeable design features—they control molecular shape, hydrogen-bonding topology, and metabolic vulnerability [1]. For instance, the fully aromatic analog Ethyl 4-hydroxy-1,2-benzoxazole-3-carboxylate (CAS 1352397-14-8) lacks the cyclohexene ring puckering that influences target binding in dihydrobenzisoxazole-based bioactive series . Class-level evidence demonstrates that dihydrobenzisoxazole cores confer selectivity advantages—for example, 6,7-dihydro-5H-2,1-benzisoxazol-4-one analogs achieve selective CYP11B2 inhibition over CYP11B1, a property that could be compromised by aromatization or regioisomeric rearrangement [2]. Furthermore, the 4-OH group enables downstream derivatization (etherification, esterification, or oxidation) not possible with 4-unsubstituted or 4-halo congeners [3]. Thus, procuring a generic “benzisoxazole carboxylate” without matching these structural features risks introducing an inactive or off-target compound into a research or manufacturing workflow.

Product-Specific Quantitative Differentiation Evidence for Ethyl 4-Hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate


Ring Saturation Differentiates Ethyl 4-Hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate from Fully Aromatic Benzisoxazole-3-carboxylates

The target compound possesses a 6,7-dihydro (cyclohexene) ring, whereas the closest commercially available aromatic comparator, ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 1352397-14-8), contains a fully aromatic benzene ring . The additional two hydrogen atoms increase molecular weight by ~2 Da (209.20 vs. 207.18 g/mol) and introduce a half-chair conformation in the fused ring, altering the spatial presentation of the 4-OH and 3-COOEt pharmacophoric elements . In the broader dihydrobenzisoxazole class, this non-planar topology has been associated with enhanced selectivity for enzymatic targets such as CYP11B2 over CYP11B1 and HSP90–HER2 signaling pathways [1].

Medicinal Chemistry Fragment-Based Drug Design Conformational Analysis

4-Hydroxy Substituent Enables Derivatization Pathways Absent in 4-Unsubstituted Dihydrobenzisoxazole Congeners

The phenolic 4-OH group serves as a versatile synthetic handle. In contrast, 6,7-dihydrobenzisoxazole scaffolds lacking a 4-hydroxy substituent (e.g., 6,7-dihydrobenzo[d]isoxazol-5(4H)-one, CAS 87287-41-0) require de novo aromatic functionalization to introduce similar derivatization capacity . Patent literature on etherified hydroxy-benzodiheterocycles explicitly exploits 4-hydroxybenzisoxazole cores for O-alkylation and O-acylation to modulate physicochemical and pharmacokinetic properties [1]. The 4-OH group also participates in intramolecular hydrogen bonding with the adjacent 3-ester carbonyl, stabilizing specific tautomeric forms that influence reactivity and recognition .

Synthetic Chemistry Lead Optimization Prodrug Design

Dihydrobenzisoxazole Scaffold Privilege: Class-Level Antibacterial and Antiproliferative Activity vs. Aromatic Congeners

The dihydrobenzisoxazole core is a validated bioactive scaffold. A naturally occurring 1,2-benzisoxazole (3,6-dihydroxy-1,2-benzisoxazole, DHB) demonstrated MIC values as low as 6.25 μg/mL against multi-drug resistant clinical strains of Acinetobacter baumannii [1]. In oncology, thiazole-fused dihydrobenzisoxazoles achieved IC50 values of 0.50 ± 0.05 μM against HCT-116 colon cancer cells and 0.89 ± 0.13 μM against KYSE-520 esophageal squamous carcinoma cells, linked to dual HSP90–HER2 inhibition [2]. While target-compound-specific bioactivity data are not yet published, the scaffold on which it is built has demonstrated potency and target engagement that planar, fully aromatic benzisoxazole-3-carboxylates do not replicate in the same assay systems, owing to the conformational requirements of the biological targets [3].

Anti-Infective Discovery Oncology Natural Product-Inspired Chemistry

Solvolytic Stability Differentiation: The 4-Hydroxy-3-ester Motif Modulates Decarboxylation Susceptibility vs. 4-Unsubstituted Benzisoxazole-3-carboxylates

Benzisoxazole-3-carboxylate ions undergo spontaneous decarboxylation at rates spanning over six orders of magnitude depending on substitution pattern and solvent environment [1]. The 4-hydroxy substituent in 4-hydroxybenzisoxazole-3-carboxylic acid (CAS 57764-43-9) participates in intramolecular hydrogen bonding with the 3-carboxylate, significantly retarding decarboxylation compared to 4-unsubstituted or 6-nitro derivatives. Specifically, the half-life for decarboxylation of 4-methoxymethoxybenzisoxazole-3-carboxylic acid at 39°C is 31 seconds, whereas 6-nitrobenzisoxazole-3-carboxylate decarboxylates orders of magnitude faster under identical conditions . The target compound, as the ethyl ester, is further stabilized against decarboxylation by the ester protecting group, offering a shelf-stable procurement form that can be hydrolyzed to the active carboxylate on demand [2].

Physical Organic Chemistry Formulation Stability Prodrug Activation

Regioisomeric Identity: 1,2-Benzisoxazole vs. 2,1-Benzisoxazole Topology Defines Biological Target Profile

The compound is unambiguously a 1,2-benzisoxazole (benzo[d]isoxazole), with the oxygen atom adjacent to the fused benzene ring carbon bearing the 4-OH substituent . This is in contrast to 2,1-benzisoxazole-3-carboxylic acid (CAS 642-91-1, anthroxanic acid), which has reversed O/N positioning in the isoxazole ring [1]. Literature on 1,2-benzisoxazoles demonstrates that this regioisomeric form is associated with antibacterial activity via ubiquinone biosynthesis interference (targeting UbiA), derived from natural Photorhabdus metabolites [2]. The 2,1-benzisoxazole isomer, conversely, is primarily explored for anti-inflammatory and analgesic applications through different mechanisms (COX inhibition) [3]. Procuring the wrong regioisomer could redirect a research program toward entirely different biological targets.

Chemical Biology Target Identification Isomer-Specific Activity

Commercial Availability and Supply Chain Differentiation vs. Research-Only or Discontinued Analogs

The target compound is actively stocked and distributed by multiple established research-chemical suppliers including AKSci (cat. 2215EN), Leyan (cat. 2023637), and Parchem, with a minimum purity specification of 95% and long-term storage at cool, dry conditions . In contrast, the aromatic comparator Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 1352397-14-8) has been listed as a discontinued product by at least one major supplier (CymitQuimica), raising supply continuity concerns . The target compound is also registered under two CAS numbers (126802-52-6 and 2059942-66-2) with a PubChem CID (137702025), facilitating cross-referencing across procurement platforms . This multi-supplier, actively maintained inventory status reduces single-vendor dependency and mitigates supply disruption risk.

Chemical Procurement Supply Chain Assurance Research Chemicals

Validated Application Scenarios for Ethyl 4-Hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate Based on Structural Differentiation Evidence


Fragment-Based Lead Discovery Targeting CYP11B2 or HSP90–HER2 Selectivity Pockets

The non-planar 6,7-dihydro scaffold, combined with the hydrogen-bond-donating 4-OH group, makes this compound an ideal fragment-sized (MW ~209) starting point for biochemical screens against enzymes where dihydrobenzisoxazole cores have demonstrated selective inhibition—specifically aldosterone synthase (CYP11B2) with selectivity over cortisol synthase (CYP11B1), as validated by Bogdanov et al. (2018) [1]. The 3-ethyl ester can be hydrolyzed to the free carboxylic acid for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) fragment screening, while the 4-OH provides a direct vector for structure-guided growing or linking strategies. The active multi-supplier status ensures rapid resupply during hit-to-lead expansion .

Synthesis of Antibacterial 1,2-Benzisoxazole Libraries Inspired by Photorhabdus Natural Products

Naturally occurring 1,2-benzisoxazoles such as 3,6-dihydroxy-1,2-benzisoxazole (DHB) inhibit Gram-negative pathogens including multi-drug resistant A. baumannii (MIC 6.25 μg/mL) via interference with ubiquinone biosynthesis (target UbiA) [2]. The target compound provides a pre-functionalized scaffold (4-OH, 3-COOEt) that can be diversified through O-alkylation, amidation, or Suzuki coupling after triflation to generate focused libraries probing the UbiA pharmacophore. Its 6,7-dihydro oxidation state differentiates it from aromatic Photorhabdus metabolites, offering a novel chemical space for resistance-breaking antibiotic discovery [3].

Anticancer Agent Development Exploiting Dihydrobenzisoxazole-Mediated HSP90–HER2 Axis Inhibition

Thiazole-dihydrobenzisoxazole hybrids have demonstrated potent antiproliferative activity with IC50 values of 0.50 μM (HCT-116) and 0.89 μM (KYSE-520) through dual HSP90–HER2 inhibition [4]. The target compound serves as a key synthetic intermediate: the 4-OH can be converted to a triflate for Pd-catalyzed cross-coupling, the 3-ester can be transformed to various amides or hydrazides, and the 6,7-dihydro ring can be further functionalized via allylic oxidation. This modularity enables systematic SAR exploration around the validated dihydrobenzisoxazole anticancer pharmacophore [5].

Physical Organic Chemistry Probe Development for Solvation and Enzymatic Microenvironment Studies

The benzisoxazole-3-carboxylate decarboxylation reaction is an established kinetic probe for solvent polarity, hydrogen-bonding capacity, and enzymatic active-site microenvironment characterization (rate range spanning 106-fold across solvents) [6]. The target compound's 4-hydroxy substitution pattern modulates the decarboxylation rate through intramolecular hydrogen bonding to the nascent carboxylate, as evidenced by the 31-second half-life of the 4-methoxymethoxy analog at 39°C . After ester hydrolysis, the resulting 4-hydroxy-6,7-dihydrobenzisoxazole-3-carboxylic acid could serve as a novel probe with distinct solvatochromic sensitivity compared to the widely used 6-nitrobenzisoxazole-3-carboxylate standard [7].

Quote Request

Request a Quote for Ethyl 4-hydroxy-6,7-dihydro-1,2-benzoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.